molecular formula C8H5NO4 B2675033 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 153356-72-0

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2675033
CAS No.: 153356-72-0
M. Wt: 179.131
InChI Key: DJAFPKRFXCOYCY-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound with the molecular formula C8H5NO4 and is registered in PubChem under the identifier CID 16640982 . This compound is a derivative of the isoindoline-1,3-dione core, a scaffold recognized in medicinal chemistry for its diverse biological potential . Scientific literature indicates that isoindoline-1,3-dione derivatives constitute an important group of substances being investigated for various pharmacological activities . Related analogs have demonstrated significant inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2), which are key targets in inflammation research . Furthermore, other derivatives have been designed and evaluated as potential candidates for Alzheimer's therapy, showing promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The presence of the dihydroxy functional group on this particular derivative may influence its physicochemical properties and interaction with biological targets, warranting further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for a comprehensive understanding of the isoindoline-1,3-dione chemical class and its applications .

Properties

IUPAC Name

4,5-dihydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-2-1-3-5(6(4)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFPKRFXCOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phthalic anhydride with a suitable amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the reactive dihydroisoindole core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydroxy derivatives with altered functional groups. Substitution reactions typically result in the formation of substituted isoindole derivatives with various functional groups attached .

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its various applications in different fields:

Medicinal Chemistry

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione has shown promising results in the development of therapeutic agents for several diseases:

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for its anticancer activity:

Cell LineIC50 (μM)
A549116.26
HeLa140.60

In vivo studies using xenograft models have demonstrated reduced tumor sizes and improved survival rates when treated with isoindole derivatives.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. The presence of hydroxyl groups enhances its reactivity with microbial targets. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes linked to neurodegenerative diseases such as Alzheimer's. The following table presents the IC50 values for these enzymes:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Derivative I1.12N/A
Derivative IIIN/A21.24

These findings suggest that modifications to the isoindole structure can enhance neuroprotective properties.

Case Studies

Several case studies have documented the efficacy of isoindole derivatives:

Case Study on Lung Cancer

A study involving nude mice treated with isoindole derivatives showed significant tumor reduction compared to control groups over a period of 60 days. This highlights the potential of these compounds in cancer therapy.

Neurodegenerative Disease Models

Isoindole derivatives were tested for their ability to cross the blood-brain barrier and inhibit cholinesterases in animal models of Alzheimer's disease. These studies indicate their potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione and its analogs:

Compound Name Substituents (Positions) Key Functional Groups Notable Properties
4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione -OH (4,5) Dihydroxy, isoindole-dione High hydrogen-bonding capacity; potential chelation; increased acidity and polarity .
4,7-Diaminoisoindoline-1,3-dione -NH₂ (4,7) Diamino, isoindole-dione Enhanced nucleophilicity; symmetrical substitution leads to distinct NMR patterns .
2-[4-(3-Methyl-5-thioxo-4-phenyl-triazolidinyl)phenyl]isoindoline-1,3-dione -S, -Ph (various) Thioxo, phenyl, isoindole-dione High thermal stability (m.p. >300°C); IR peaks at 1785/1714 cm⁻¹ (C=O), 1217 cm⁻¹ (C=S) .
4,5,6,7-Tetrabromo-isoindole-1,3-dione -Br (4,5,6,7) Tetrabromo, isoindole-dione Increased lipophilicity; steric bulk; potential DNA intercalation activity .
2-(2-Bromophenyl)-4,5-dimethoxy-isoindole-1,3-dione -OCH₃ (4,5), -Br (aryl) Methoxy, bromo, isoindole-dione Electron-donating methoxy groups alter electronic environment; bromine enhances steric hindrance .

Physical and Spectroscopic Properties

  • Melting Points : Isoindole-dione derivatives typically exhibit high thermal stability. For example, thioxo- and phenyl-substituted analogs melt above 300°C , while brominated derivatives may have lower solubility due to increased molecular weight . The dihydroxy compound is expected to have a similarly high melting point but greater solubility in polar solvents due to hydroxyl groups.
  • IR Spectroscopy: Hydroxy-substituted derivatives will show broad O-H stretches (~3200–3500 cm⁻¹), distinct from amino (N-H ~3300 cm⁻¹) or thioxo (C=S ~1200 cm⁻¹) groups. The C=O stretches (~1700–1780 cm⁻¹) remain consistent across analogs .
  • NMR Patterns: Symmetrical substitution (e.g., 4,7-diamino) simplifies spectra, while asymmetric substitution (e.g., 4-amino-7-chloro) produces complex splitting . The 4,5-dihydroxy compound may show coupling between adjacent protons and deshielded aromatic signals due to electron-withdrawing hydroxyl groups.

Biological Activity

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 153356-72-0) is a heterocyclic compound belonging to the isoindole derivatives. Its unique molecular structure, characterized by two hydroxyl groups and a dihydroisoindole core, has attracted significant research interest due to its potential biological activities, particularly in anticancer, antimicrobial, and neuroprotective applications.

  • Molecular Formula : C8H5NO4
  • Molecular Weight : 179.13 g/mol
  • Synthesis : Typically synthesized through the reaction of phthalic anhydride with an appropriate amine under specific conditions in organic solvents like tetrahydrofuran (THF) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: IC50 Values for Anticancer Activity

Cell LineCompoundIC50 (μM)
A5494116.26
A5493114.25
HeLa4140.60
HeLa3148.59

In vivo studies using xenograft models in nude mice further confirmed these findings, where treatment with isoindole derivatives resulted in reduced tumor size and improved survival rates .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of isoindole can exhibit significant antibacterial and antifungal activities. The presence of hydroxyl groups enhances its reactivity and interaction with microbial targets .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of isoindole have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Table 2: AChE and BuChE Inhibition IC50 Values

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Derivative I1.12N/A
Derivative IIIN/A21.24

These findings suggest that modifications to the isoindole structure can lead to enhanced neuroprotective properties .

The biological activity of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects. Additionally, its antimicrobial activity may stem from disrupting microbial cell wall synthesis or function .

Case Studies

Several case studies have documented the efficacy of isoindole derivatives in clinical and preclinical settings:

  • Case Study on Lung Cancer : A study involving nude mice treated with isoindole derivatives showed significant tumor reduction compared to control groups over a period of 60 days.
  • Neurodegenerative Disease Models : Isoindole derivatives were tested for their ability to cross the blood-brain barrier and inhibit cholinesterases in animal models of Alzheimer's disease.

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